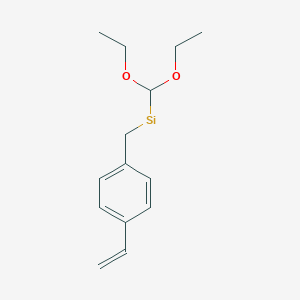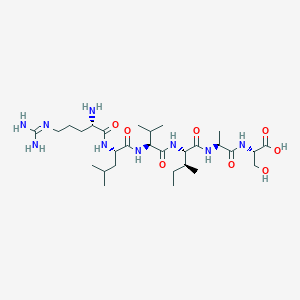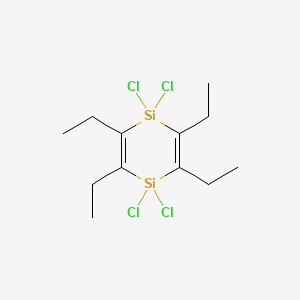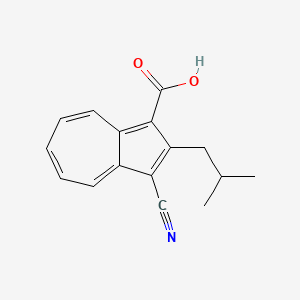![molecular formula C18H21NO2 B14226753 N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide CAS No. 823817-62-5](/img/structure/B14226753.png)
N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide is an organic compound with a complex structure that includes a methoxyphenyl group, a phenylbutan-1-imine group, and an N-oxide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide typically involves the reaction of 4-methoxybenzylamine with 3-phenylbutan-1-one under specific conditions to form the imine intermediate. This intermediate is then oxidized to form the N-oxide. Common oxidizing agents used in this process include hydrogen peroxide and m-chloroperbenzoic acid. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize yield and minimize by-products. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized under strong oxidizing conditions.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Further oxidized N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Substituted methoxyphenyl derivatives.
Aplicaciones Científicas De Investigación
N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide involves its interaction with specific molecular targets and pathways. The N-oxide group can participate in redox reactions, influencing the oxidative state of biological systems. The imine group can interact with nucleophiles, affecting enzyme activity and protein function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine: Lacks the N-oxide group, resulting in different chemical properties and reactivity.
4-Methoxybenzylamine: A simpler compound that serves as a precursor in the synthesis of N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide.
3-Phenylbutan-1-one: Another precursor used in the synthesis of the target compound.
Uniqueness
This compound is unique due to the presence of the N-oxide group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
823817-62-5 |
|---|---|
Fórmula molecular |
C18H21NO2 |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
N-[(4-methoxyphenyl)methyl]-3-phenylbutan-1-imine oxide |
InChI |
InChI=1S/C18H21NO2/c1-15(17-6-4-3-5-7-17)12-13-19(20)14-16-8-10-18(21-2)11-9-16/h3-11,13,15H,12,14H2,1-2H3 |
Clave InChI |
NSOPJCNVPOWHTM-UHFFFAOYSA-N |
SMILES canónico |
CC(CC=[N+](CC1=CC=C(C=C1)OC)[O-])C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Bromo-3-methyl-5-(pyridin-3-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14226695.png)
![1-[(4-Chlorophenyl)(2,4-difluorophenyl)methyl]piperazine](/img/structure/B14226700.png)
![(4Z)-N-(3,5-Dimethylphenyl)-1,5,6-trimethylfuro[2,3-d]pyrimidin-4(1H)-imine](/img/structure/B14226705.png)

![4-[1-(4-Hydroxy-2-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-3-methylphenol](/img/structure/B14226725.png)

![2,3-Dihydrothieno[2,3-b][1,4]dioxine-6-carbaldehyde](/img/structure/B14226733.png)
![1H-Indole, 3-[[4-(2,5-dimethylphenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14226740.png)
![[3-(Ethenyloxy)oct-1-yn-1-yl]cyclopropane](/img/structure/B14226744.png)

